Regiochemical Control of Primary Target: Tubulin (4‑Indolyl) vs. Tyrosine Kinase (3‑Indolyl)
The 4‑quinolinyl‑indole scaffold is the core of a series of isoCA‑4 mimetics that potently inhibit tubulin polymerisation (IC₅₀ values of optimised congeners 2‑11 nM in K562 cells) [REFS‑1]. In contrast, the 3‑quinolinyl‑indole regioisomer (e.g. 3‑(1H‑indol‑3‑yl)quinoline, CHEMBL309116) is archived in BindingDB as an EGFR inhibitor, and a closely related 3‑substituted quinoline series (including 3‑phenyl and 3‑indolyl variants) was characterised as PDGF receptor tyrosine kinase inhibitors with IC₅₀ values in the 0.1–10 µM range [REFS‑2]. No tubulin activity has been reported for the 3‑regioisomer, and no kinase activity has been reported for the 4‑regioisomer scaffold. The regioisomer thus dictates the macromolecular target, not merely modulating potency within a single target class.
| Evidence Dimension | Primary biological target (target class switch driven by regioisomerism) |
|---|---|
| Target Compound Data | 4‑(2‑methyl‑1H‑indol‑3‑yl)quinoline: scaffold of tubulin polymerisation inhibitor series; optimised analogues reach IC₅₀ 2‑11 nM in K562 cells [REFS‑1] |
| Comparator Or Baseline | 3‑(1H‑indol‑3‑yl)quinoline (CHEMBL309116): EGFR inhibitor in BindingDB; 3‑substituted quinoline series: PDGFR tyrosine kinase IC₅₀ 0.1–10 µM [REFS‑2] |
| Quantified Difference | Target class switch – tubulin (4‑regioisomer) vs. tyrosine kinase (3‑regioisomer). Optimised 4‑regioisomer potency reaches low‑nM; 3‑regioisomer kinase series potency remains in mid‑nM to µM range. |
| Conditions | 4‑regioisomer: tubulin polymerisation turbidity assay, K562 cell cytotoxicity MTT assay [REFS‑1]; 3‑regioisomer: EGFR autophosphorylation ELISA, PDGFR kinase inhibition assay, cell‑free enzyme [REFS‑2]. |
Why This Matters
If a procurement is driven by an anti‑tubulin drug‑discovery programme, ordering the 3‑regioisomer will deliver a compound that engages tyrosine kinases instead, wasting screening resources.
- [1] Li W, Shuai W, Sun H, Xu F, Bi Y, Xu J, Ma C, Yao H, Zhu Z, Xu S. Design, synthesis and biological evaluation of quinoline‑indole derivatives as anti‑tubulin agents targeting the colchicine binding site. Eur J Med Chem. 2019;163:428‑442. doi:10.1016/j.ejmech.2018.11.070 View Source
- [2] Maguire MP, Sheets KR, McVety K, Spada AP, Zilberstein A. A new series of PDGF receptor tyrosine kinase inhibitors: 3‑substituted quinoline derivatives. J Med Chem. 1994;37(14):2129‑2137. doi:10.1021/jm00040a002 View Source
